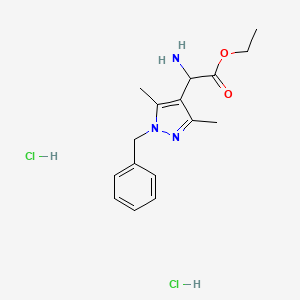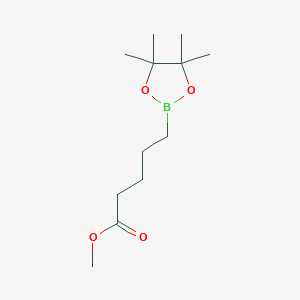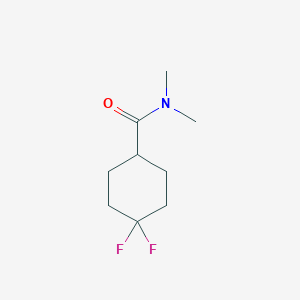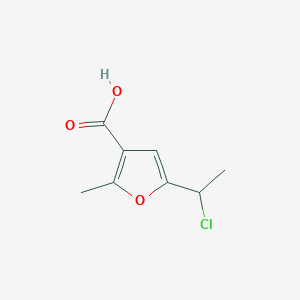
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid (CEMF) is an organic compound that is a carboxylic acid derivative of 5-(1-chloroethyl)-2-methylfuran (CEMF). CEMF is a highly versatile compound that has been used in a variety of scientific applications, including as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. CEMF is also of interest as a potential therapeutic agent due to its ability to modulate a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. This compound has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used as a substrate for enzymatic reactions, such as the oxidation of alcohols and the reduction of aldehydes and ketones. Additionally, this compound has been used as an inhibitor of enzyme activity, such as the inhibition of acetylcholinesterase and the inhibition of the enzyme phospholipase A2.
Mecanismo De Acción
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid is believed to act as an inhibitor of enzymes through two main mechanisms. The first mechanism is through the direct binding of this compound to the active site of the enzyme, which prevents the enzyme from binding to its substrate and prevents it from catalyzing the reaction. The second mechanism is through the formation of a covalent bond between this compound and the enzyme, which prevents the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the inhibition of phospholipase A2, the inhibition of the enzyme lipoxygenase, and the inhibition of the enzyme cyclooxygenase. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid in laboratory experiments is its versatility. This compound can be used as a reagent for the synthesis of various compounds, as a substrate for enzymatic reactions, and as an inhibitor of enzyme activity. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic in animal models, and thus its use should be done with caution.
Direcciones Futuras
There are a number of potential future directions for research on 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid. One potential future direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory, anti-oxidant, or anti-cancer agent. Finally, further research could be done to explore the potential toxicity of this compound, as well as to develop methods to reduce its toxicity.
Métodos De Síntesis
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 5-chloroethyl-2-methylfuran with acetic anhydride in the presence of a base, such as potassium carbonate. The reaction proceeds by the nucleophilic addition of the acetic anhydride to the this compound, followed by the formation of a carboxylic acid.
Propiedades
IUPAC Name |
5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEDLYSGKHGJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

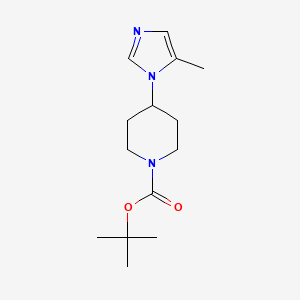
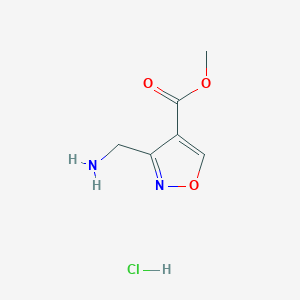
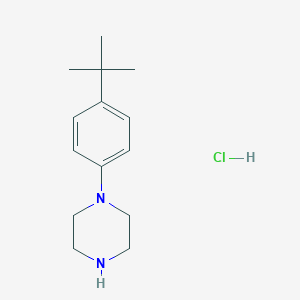
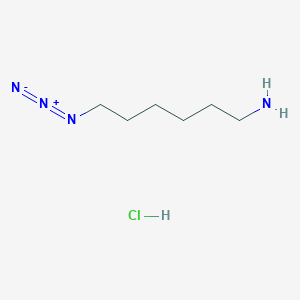
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)

![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)
